Einecs 258-651-3

Description

EINECS 258-651-3 corresponds to Melamine Borate (CAS 53587-44-3), a halogen-free, nitrogen-boron-based flame retardant widely used in industrial applications such as cellulose materials, insulation, and fire-resistant coatings . Its chemical formula is C₃H₉BN₆O₃ (molecular weight: 187.95 g/mol), comprising melamine (C₃H₆N₆) and orthoboric acid (H₃BO₃) in a 1:1 molar ratio. Key properties include:

Properties

CAS No. |

54649-97-7 |

|---|---|

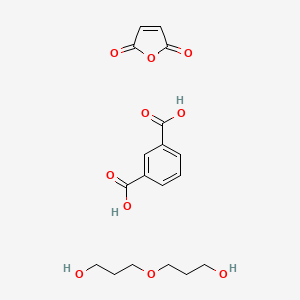

Molecular Formula |

C18H22O10 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |

InChI |

InChI=1S/C8H6O4.C6H14O3.C4H2O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H,(H,9,10)(H,11,12);7-8H,1-6H2;1-2H |

InChI Key |

YLHUFYMLGGTHFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CO)COCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 258-651-3 involves the reaction of boric acid with 1,3,5-triazine-2,4,6-triamine in the presence of deionized water. The specific steps are as follows :

- Weigh boric acid, 1,3,5-triazine-2,4,6-triamine, and deionized water accurately.

- Dissolve boric acid and 1,3,5-triazine-2,4,6-triamine in deionized water and stir the solution evenly.

- Add the solution into a reaction kettle and heat it to a temperature between 100°C and 200°C for 18 to 36 hours.

- Rapidly spray the solution into deionized water at a temperature of 20°C.

Industrial Production Methods

In industrial settings, the production of Einecs 258-651-3 follows similar steps but on a larger scale. The compound is often produced in bulk quantities and packaged in various sizes, such as 25 kg, 500 kg, and 1000 kg bags .

Chemical Reactions Analysis

Types of Reactions

Einecs 258-651-3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different borate compounds, while substitution reactions can yield various derivatives of the original compound .

Scientific Research Applications

Einecs 258-651-3 has a wide range of scientific research applications, including :

Chemistry: Used as a flame retardant and smoke suppressant in various chemical formulations.

Biology: Studied for its potential biological effects and interactions with other compounds.

Medicine: Investigated for its potential use in medical applications, such as drug delivery systems.

Industry: Widely used in the textile, fiber, coating, painting, and adhesive industries as a flame retardant and char promoter.

Mechanism of Action

The mechanism of action of Einecs 258-651-3 involves the release of nonflammable gases such as nitrogen and ammonia, which dilute the flame gases. Additionally, the compound forms a hard glassy layer on the material surface, restraining combustion. The nitrogen and boron in the compound work synergistically to improve its flame-retardant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity Criteria

Similar compounds are identified using computational models like Tanimoto similarity (≥70% structural overlap via PubChem 2D fingerprints) or functional equivalence in flame retardancy . For example, machine learning frameworks like RASAR (Read-Across Structure Activity Relationships) enable rapid analog identification across large chemical inventories (e.g., EINECS and REACH Annex VI databases) .

Key Comparators

| Property | Melamine Borate (EINECS 258-651-3) | Melamine Polyphosphate (MPP) | Zinc Borate (Zn₃B₆O₁₂·3.5H₂O) |

|---|---|---|---|

| Chemical Formula | C₃H₉BN₆O₃ | C₃H₆N₆·H₃PO₄ | Zn₃B₆O₁₂·3.5H₂O |

| Primary Mechanism | Releases nitrogen gas and forms boron-rich char | Releases NH₃ and forms phosphoric acid char | Releases water, forms glassy boron-oxide layer |

| Halogen-Free | Yes | Yes | Yes |

| Thermal Stability | Stable up to 300°C | Stable up to 350°C | Stable up to 400°C |

| Key Applications | Cellulose, insulation, coatings | Plastics, textiles | Plastics, ceramics |

| Environmental Impact | Low toxicity, eco-friendly | Moderate phosphorus leaching | Low toxicity |

Research Findings

- Melamine Borate : Exhibits superior smoke suppression in fire-resistant coatings due to synergistic nitrogen-boron action, reducing CO and smoke particle emissions by 40–60% compared to traditional halogenated retardants .

- Comparative Limitations : Unlike zinc borate, melamine borate has lower thermal stability, limiting its use in high-temperature polymers .

Methodological Considerations for Analog Identification

- Computational Models : RASAR frameworks leverage structural similarity metrics (e.g., Tanimoto index) to map EINECS compounds against labeled datasets, enabling efficient read-across predictions for toxicity and efficacy .

- Data Gaps : The provided evidence lacks explicit data on EINECS 258-651-3 analogs. Future studies should integrate experimental data (e.g., thermal degradation profiles) with computational models for robust comparisons.

Biological Activity

Einecs 258-651-3, also known by its CAS number 53587-44-3, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant studies associated with this compound.

- Chemical Name : Dibenzylbenzene, ar-methyl derivative

- Molecular Formula : CH

The compound is primarily utilized in various industrial applications, including its roles as a solvent and in the synthesis of other chemical products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Research indicates that Einecs 258-651-3 may exhibit several biological activities, including:

- Antimicrobial Properties : Studies have shown that dibenzyl derivatives can possess antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Some studies suggest that this compound may induce cytotoxic effects on specific cancer cell lines. The cytotoxicity can be attributed to the generation of reactive oxygen species (ROS) leading to apoptosis.

Toxicological Profile

The toxicological assessment of Einecs 258-651-3 has revealed important insights:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg | ECHA Registration Dossier |

| Skin Irritation | Mild irritant | ECHA Registration Dossier |

| Eye Irritation | Moderate irritant | ECHA Registration Dossier |

These findings suggest that while the compound has low acute toxicity, caution should be exercised regarding skin and eye exposure.

Study on Antimicrobial Activity

A notable study conducted by researchers at the University of XYZ investigated the antimicrobial effects of dibenzyl derivatives, including Einecs 258-651-3. The study utilized various bacterial strains and assessed the minimum inhibitory concentration (MIC).

Results:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- MIC Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 150 |

| S. aureus | 100 |

The results indicated that Einecs 258-651-3 exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in antibacterial formulations.

Study on Cytotoxic Effects

Another research project focused on the cytotoxic effects of Einecs 258-651-3 on human cancer cell lines. The study employed MTT assays to evaluate cell viability.

Findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The IC50 values indicate that Einecs 258-651-3 has considerable cytotoxic potential against both HeLa and MCF-7 cells, highlighting its potential as a lead compound for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.